molecular formula C9H14N4OS B8481968 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide CAS No. 1403864-75-4

2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide

Cat. No. B8481968
M. Wt: 226.30 g/mol
InChI Key: ZFWAGYIBCYFKEI-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

To a solution of 4-(isopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (180 g, 0.792 mol) and HOBt (123 g, 0.911 mol) in anhydrous THF (6.9 L) was added drop-wise a mixture of EDC (174.6 g, 0.911 mol) in acetonitrile (3.7 L) at ambient temperature. The mixture was stirred for 1 h at ambient temperature and then an aqueous ammonium hydroxide solution (989 mL, 28-30% concentrated, 10 eq) was added drop-wise over 30 min. The resulting mixture was heated to gentle reflux for 3 h and then concentrated under reduced pressure. The remaining residue was diluted with a saturated aqueous sodium bicarbonate solution (5 L) and then extracted twice with ethyl acetate (9 L, and 2 L respectively). The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (4 water (4 dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to afford 4-(isopropylamino)-2-(methylthio)-pyrimidine-5-carboxamide (171.2 g, 95.5% yield) as a solid. MS (ESI) m/z 227.4 [MA-1]+.
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
123 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 L
Type
solvent
Reaction Step One
Name
Quantity
174.6 g
Type
reactant
Reaction Step Two
Quantity
3.7 L
Type
solvent
Reaction Step Two
Quantity
989 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[C:10]([C:11](O)=[O:12])=[CH:9][N:8]=[C:7]([S:14][CH3:15])[N:6]=1)([CH3:3])[CH3:2].C1C=CC2N(O)N=[N:22]C=2C=1.C(Cl)CCl.[OH-].[NH4+]>C1COCC1.C(#N)C>[CH:1]([NH:4][C:5]1[C:10]([C:11]([NH2:22])=[O:12])=[CH:9][N:8]=[C:7]([S:14][CH3:15])[N:6]=1)([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
C(C)(C)NC1=NC(=NC=C1C(=O)O)SC
Name
Quantity
123 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
6.9 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
174.6 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
3.7 L
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
989 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The remaining residue was diluted with a saturated aqueous sodium bicarbonate solution (5 L)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (9 L, and 2 L respectively)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (4 water (4
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)NC1=NC(=NC=C1C(=O)N)SC
Measurements
Type Value Analysis
AMOUNT: MASS 171.2 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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